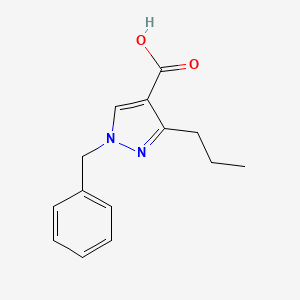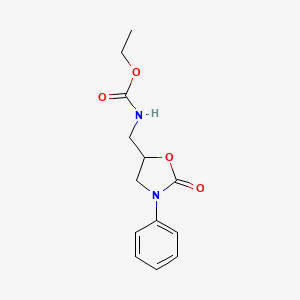
2-(4-苄基哌嗪-1-基)-3-甲氧基喹喔啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-(4-Benzylpiperazin-1-yl)-3-methoxyquinoxaline” is a quinoxaline derivative. Quinoxaline derivatives are a class of compounds that have been studied for their potential biological activities . The benzylpiperazinyl component is a common moiety in many drug molecules and is known to influence the biological activity of the compound .
Synthesis Analysis
While the specific synthesis process for “2-(4-Benzylpiperazin-1-yl)-3-methoxyquinoxaline” is not available, similar compounds are often synthesized through processes like reductive amination .Molecular Structure Analysis
The molecular structure of “2-(4-Benzylpiperazin-1-yl)-3-methoxyquinoxaline” would likely involve a quinoxaline core, with a methoxy group at the 3-position and a 4-benzylpiperazin-1-yl group at the 2-position .科学研究应用
抗菌活性:Mandala 等人(2013 年)的一项研究重点关注新化合物的合成和抗菌活性,包括类似于 2-(4-苄基哌嗪-1-基)-3-甲氧基喹喔啉的衍生物。这些化合物经过评估,显示出体外抗菌和抗真菌活性,具有显著的抑制作用。该研究强调了此类化合物在开发新抗菌剂方面的潜力 (Mandala 等人,2013 年)。
神经药理学潜力:Łażewska 等人(2019 年)研究了 2-氨基-4-(4-甲基哌嗪-1-基)-1,3,5-三嗪的衍生物,旨在评估连接基对亲和力与人血清素 5-HT6 受体之间的作用。这项研究提供了有关结构优化的见解,以增强受体亲和力,表明此类化合物在开发治疗神经系统疾病的新药方面具有实用性 (Łażewska 等人,2019 年)。
抗抑郁样活性:Mahesh 等人(2011 年)的研究推出了一系列新颖的 3-乙氧基喹喔啉-2-甲酰胺作为 5-HT(3) 受体拮抗剂。具有较高抑制值的化合物表现出有希望的抗抑郁样活性,突出了 2-(4-苄基哌嗪-1-基)-3-甲氧基喹喔啉衍生物在开发新抗抑郁药方面的潜在应用 (Mahesh 等人,2011 年)。
镇痛和抗炎剂:Zygmunt 等人(2015 年)对新型 8-甲氧基-1,3-二甲基-2,6-二氧代嘌呤-7-基衍生物进行的研究显示出显着的镇痛和抗炎特性。这些发现表明此类化合物(包括 2-(4-苄基哌嗪-1-基)-3-甲氧基喹喔啉衍生物)在疼痛管理和炎症治疗中具有治疗潜力 (Zygmunt 等人,2015 年)。
作用机制
Target of Action
The primary target of 2-(4-Benzylpiperazin-1-yl)-3-methoxyquinoxaline is caspase-3 , a crucial protein in the apoptosis pathway . Caspase-3 is stored in cells in its inactive form, procaspase-3, and can be quickly activated to induce apoptosis .
Mode of Action
2-(4-Benzylpiperazin-1-yl)-3-methoxyquinoxaline, also known as PAC-1, activates procaspase-3 by chelating zinc, thus relieving the zinc-mediated inhibition . This allows procaspase-3 to become an active enzyme, which can then cleave another molecule of procaspase-3 to active caspase-3 . Caspase-3 can further activate other molecules of procaspase-3 in the cell, causing an exponential increase in caspase-3 concentration .
Biochemical Pathways
The activation of procaspase-3 by PAC-1 triggers the apoptosis pathway . The active caspase-3 cleaves and activates other caspases, leading to a cascade of events that ultimately result in cell death . This pathway is particularly important in cancer cells, where the regulation of apoptosis is often disrupted .
Pharmacokinetics
It’s important to note that the compound’s ability to chelate zinc and activate procaspase-3 suggests it can penetrate cell membranes
Result of Action
The activation of procaspase-3 by 2-(4-Benzylpiperazin-1-yl)-3-methoxyquinoxaline leads to the induction of apoptosis, or programmed cell death . This can result in the selective destruction of cancer cells, making the compound a potential therapeutic agent for cancer treatment .
Action Environment
The efficacy and stability of 2-(4-Benzylpiperazin-1-yl)-3-methoxyquinoxaline can be influenced by various environmental factors. For instance, the presence of zinc in the cellular environment is crucial for its mode of action Additionally, factors such as pH, temperature, and the presence of other molecules could potentially affect its stability and efficacy
属性
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-3-methoxyquinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-25-20-19(21-17-9-5-6-10-18(17)22-20)24-13-11-23(12-14-24)15-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQZLKFZXMCRSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2N=C1N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2890159.png)

![dimethyl 1-{1-[(2-fluorophenyl)amino]-1-oxobutan-2-yl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2890165.png)
![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2890166.png)
![2-({[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2890168.png)
![Rel-(3a'R,6a'S)-hexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole] hydrochloride](/img/structure/B2890169.png)
![4-(Dimethylsulfamoyl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]benzamide](/img/structure/B2890170.png)

![3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2890172.png)
![(3E)-3-(thiophen-2-ylmethylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2890173.png)
![1-{3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholin-4-yl}prop-2-en-1-one](/img/structure/B2890175.png)
![2-(4-Cyclopropylsulfonylpiperazin-1-yl)-3-methylimidazo[4,5-b]pyridine](/img/structure/B2890177.png)
![2-[[3-[(4-methylphenyl)carbamoyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B2890181.png)
